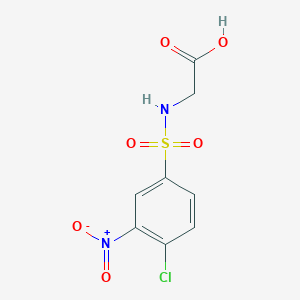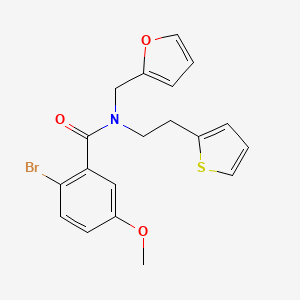
2-(4-Chloro-3-nitrobenzenesulfonamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Environmental and Toxicological Studies
- Herbicide Toxicity and Environmental Impact : A scientometric review on 2,4-dichlorophenoxyacetic acid (a chemically related herbicide) highlighted its widespread use and the resulting environmental impact, emphasizing the need for further research on its toxicology and mutagenicity to better understand its effects on both target and non-target species, including humans Analysis of global trends and gaps for studies about 2,4-D herbicide toxicity: A scientometric review.
Chemical and Industrial Applications
- Corrosion Inhibition : Research on organic corrosion inhibitors for industrial cleaning revealed the significance of organic compounds containing heteroatoms (such as oxygen, sulfur, nitrogen) and π-electrons, which act as effective inhibitors in acidic media. This indicates potential applications for similar organic compounds in protecting metals from corrosion Organic corrosion inhibitors for industrial cleaning of ferrous and non-ferrous metals in acidic solutions: A review.
Biomedical Applications
- Drug Degradation and Stability Studies : A study on nitisinone (2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione, NTBC), a compound with a functional group similar to the one , focused on its stability and degradation pathways. Understanding the stability and degradation products of such compounds is crucial for their medical application, indicating potential research directions for similar compounds LC-MS/MS study of the degradation processes of nitisinone and its by-products.
Synthetic and Medicinal Chemistry
- Synthesis of Cyclic Compounds : Research into the synthesis of novel cyclic compounds containing aminobenzenesulfonamide (a group related to the one ) showcases the ongoing interest in developing new chemical entities for potential pharmaceutical applications. This highlights the versatility of sulfonamide derivatives in drug development Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide.
Safety and Hazards
properties
IUPAC Name |
2-[(4-chloro-3-nitrophenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O6S/c9-6-2-1-5(3-7(6)11(14)15)18(16,17)10-4-8(12)13/h1-3,10H,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAPCHUYXUQEIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC(=O)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-nitrobenzenesulfonamido)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-[2-(but-2-ynoylamino)-1-(2,3-dichlorophenyl)ethyl]carbamate](/img/structure/B2655831.png)


![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2655837.png)
![(6-methoxypyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2655838.png)

![(1S,3R,4R)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2655841.png)
![4-[(4-chloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2655843.png)


![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2655848.png)

![6-Methyl-4-({[3-(trifluoromethyl)benzoyl]oxy}imino)thiochromane](/img/structure/B2655853.png)